5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
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Overview
Description
5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a synthetic organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities, including potential therapeutic applications. The structure of this compound features a benzothiazepine core, which is fused with a furan ring and substituted with a 4-fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazepine Core: This can be achieved by the cyclization of an appropriate ortho-aminothiophenol with a suitable α-haloketone.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.
Substitution with 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution of the benzothiazepine core with 4-fluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazepine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of benzothiazepines are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities. This specific compound could be investigated for similar applications.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl and furan groups may enhance binding affinity and specificity to these targets, potentially modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clotiazepam: A benzothiazepine derivative with anxiolytic properties.
Benzothiazepine Derivatives: Various other derivatives with different substituents on the benzothiazepine core.
Uniqueness
5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to the presence of both a fluorobenzyl group and a furan ring, which may confer distinct chemical and biological properties compared to other benzothiazepine derivatives. These structural features could result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2S/c21-15-9-7-14(8-10-15)13-22-16-4-1-2-6-18(16)25-19(12-20(22)23)17-5-3-11-24-17/h1-11,19H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBOUEKDSOCLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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